N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide
Description
N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine-3-carboxamide core linked to a 4-(1-phenylpyrazol-5-yl)phenyl group. The compound’s design combines pyridine and pyrazole moieties, which are common in bioactive molecules due to their hydrogen-bonding capabilities and aromatic stacking interactions .
Properties
CAS No. |
62089-21-8 |
|---|---|
Molecular Formula |
C21H16N4O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[4-(2-phenylpyrazol-3-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H16N4O/c26-21(17-5-4-13-22-15-17)24-18-10-8-16(9-11-18)20-12-14-23-25(20)19-6-2-1-3-7-19/h1-15H,(H,24,26) |
InChI Key |
HGRDNQHFRIQSAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide typically involves the reaction of 1-phenyl-1H-pyrazole-5-carboxylic acid with 4-aminobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in a solvent such as DMF (dimethylformamide). The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
There is no information within the provided search results regarding the applications of the chemical compound N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide. The search results provide information on the following compounds:
- 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine This compound can be prepared through a process that involves cyclizing a compound of Formula V in the presence of Lawesson's reagent to obtain a compound of Formula VI . The U.S. Patent No. 7,074,794 describes a process for preparing l-(3-methyl-l-phenyl-5-pyrazolyl)piperazine using l-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphorus oxychloride in pyridine and deprotection with trifluoroacetic acid .
- {(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone This compound can be prepared through a process that involves: a) cyclizing a compound of Formula V in the presence of Lawesson's reagent to obtain a compound of Formula VI .
- 4-(1-phenyl-1H-pyrazol-5-yl)pyridine This compound has the molecular formula C14H11N3 . Synonyms include 1269292-42-3 and Pyridine, 4-(1-phenyl-1H-pyrazol-5-yl)- .
- This compound This compound has the molecular formula C21H16N4O .
Mechanism of Action
The mechanism of action of N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Carboximidamide Derivatives ()
A series of pyrazole-carboximidamide analogs (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) share the pyrazole core but differ in their functional groups. Key distinctions include:
- Functional Group: The target compound has a pyridine-3-carboxamide group, whereas these analogs feature a carboximidamide (-C(=NH)NH₂) group.
- Substituent Effects : Electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro, chloro) groups on the phenyl rings in analogs modulate electronic properties and solubility. The target compound’s unsubstituted phenyl groups may reduce polarity compared to halogenated derivatives .
N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide ()
This analog replaces the pyrazole with a triazole ring and positions the carboxamide at pyridine-2 instead of pyridine-3.
- Heterocycle Impact : Triazoles exhibit distinct hydrogen-bonding and metabolic stability compared to pyrazoles. The 1,2,4-triazole’s smaller size may alter binding pocket compatibility .
- Substitution Position : Pyridine-2-carboxamide’s spatial orientation could hinder interactions compared to the target’s pyridine-3-carboxamide, which projects the amide group outward for better target engagement .
Q203 ()
Q203 (6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide) is an antitubercular agent targeting F-ATP synthase.
- Core Structure : Q203 uses an imidazopyridine-carboxamide, which enhances planarity and π-π stacking versus the target’s pyridine-pyrazole system.
- Substituents : Q203’s trifluoromethoxy and piperidine groups improve lipophilicity and membrane permeability, whereas the target’s simpler structure may limit bioavailability .
Asciminib (ABL001) ()
Asciminib (N-(4-(chlorodifluoromethoxy)phenyl)-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)-pyridine-3-carboxamide) is a BCR-ABL kinase inhibitor.
- Pyrazole Position : The pyrazole is at pyridine-5 in Asciminib versus the target’s pyrazole at a distal phenyl group. This difference likely alters kinase selectivity.
- Polar Groups : Asciminib’s hydroxypyrrolidine and chlorodifluoromethoxy groups enhance solubility and target affinity, features absent in the target compound .
N4-Acetylsulfaphenazole ()
N4-Acetylsulfaphenazole (N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}acetamide) shares the phenyl-pyrazole-phenyl motif but replaces carboxamide with a sulfonamide.
- Linker Group : Sulfonamides are more acidic and rigid than carboxamides, influencing solubility and binding kinetics.
- Bioactivity : Sulfaphenazole derivatives are sulfonamide antibiotics, suggesting the target’s carboxamide may shift mechanisms toward kinase or enzyme inhibition .
Structural and Functional Comparison Table
Biological Activity
N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide, a compound belonging to the class of pyrazole derivatives, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Molecular Information:
| Property | Value |
|---|---|
| CAS Number | 62089-22-9 |
| Molecular Formula | C21H16N4O |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | YPYHXCBIISHVKV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby preventing substrate access. This property is particularly relevant in the context of anti-inflammatory and anticancer activities.
- Receptor Modulation : It acts as a modulator for certain receptors, influencing cellular signaling pathways that are crucial for processes such as inflammation and cell proliferation.
- Pathway Interference : The compound may affect several biological pathways, including those related to apoptosis and immune responses.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to the standard dexamethasone .
Anticancer Properties
N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine has been explored for its potential anticancer effects. Research has indicated that certain pyrazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. For example, studies have reported effective inhibition against E. coli and S. aureus, with modifications in the chemical structure enhancing activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine:
- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammation in vivo using carrageenan-induced edema models. Compounds showed significant reductions in paw edema compared to control groups .
- Anticancer Activity Assessment : In vitro studies demonstrated that certain pyrazole derivatives could significantly reduce cell viability in various cancer cell lines, suggesting a potential role as anticancer agents .
- Antimicrobial Efficacy : A novel series of pyrazole compounds was tested against multiple bacterial strains, revealing that specific structural modifications led to enhanced antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
